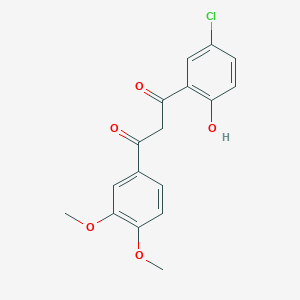
1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-1,3-propanedione involves complex chemical reactions. For example, the crystal structures of related compounds such as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione have been determined, highlighting the intricacies involved in their synthesis (Ng, Othman, & Malek, 1994). These processes often require careful control of reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by specific features such as the presence of enolic forms and hydrogen bonding patterns. For instance, studies have shown that 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1,3-propanedione exists in the enol form in the solid state, stabilized by a short intramolecular hydrogen bond (Wallet, Molins, & Miravitlles, 1995). Such insights are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions and Properties
The chemical reactivity of 1,3-propanediones is influenced by their molecular structure. For example, the reaction of 3-chloro-1,3-diphenyl-1,2-propanedione with ortho-phenylenediamine in different solvents can lead to various products, indicating a sensitivity to medium effects (Mamedov et al., 1991). Such reactivity is vital for synthesizing derivatives and exploring their potential applications.
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and intermolecular interactions, are key to understanding their behavior in different environments. Research has revealed that the crystal structure of similar compounds involves discrete molecules separated by normal van der Waals interactions, with molecules existing in the enol form in the solid state (Low et al., 2002).
Chemical Properties Analysis
The chemical properties of 1,3-propanediones are diverse and depend on the substituents present in the molecule. For instance, studies on derivatives of 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione have demonstrated how substitution at specific positions can alter the reactivity and solubility of these compounds (Teixidor et al., 1987).
properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-22-16-6-3-10(7-17(16)23-2)14(20)9-15(21)12-8-11(18)4-5-13(12)19/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTSHFQTPCUYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-phenylpropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673957.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5673963.png)
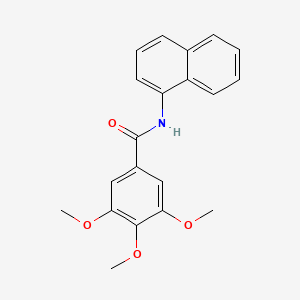
![4-[(4-bromo-2-fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5673965.png)
![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-2-pyridinecarboxamide hydrochloride](/img/structure/B5673968.png)
![N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5673969.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5673979.png)
![2-cyano-3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5673987.png)
![6-[(3S)-3-hydroxy-3-phenylpropyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5673999.png)
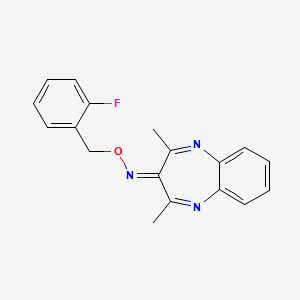
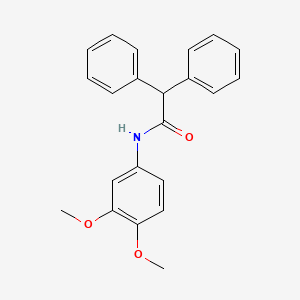
![N-[2-(2-fluorophenyl)ethyl]-4-(1-methyl-1H-imidazol-2-yl)-1-piperidinecarboxamide](/img/structure/B5674024.png)
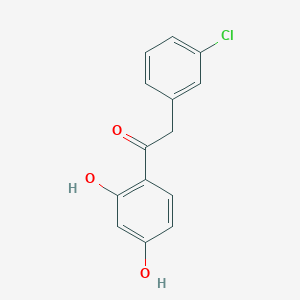
![ethyl 4-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5674037.png)